molecular formula C25H17ClN4O B5975808 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5975808
M. Wt: 424.9 g/mol
InChI Key: VLXRHVSEGOJXQB-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. CQH belongs to the class of hydrazide derivatives, which have shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been shown to induce DNA damage and inhibit cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are also inhibited by 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, leading to a reduction in inflammation. In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the growth of weeds by interfering with their metabolic pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has some limitations such as its low solubility in water, which can affect its bioavailability. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on different types of cancer cells to determine its specificity and selectivity. In agriculture, further research can be conducted to optimize the formulation and delivery of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide as a herbicide. Overall, the potential applications of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in various fields make it an exciting area of research for future studies.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide involves the reaction between 4-chlorobenzaldehyde, indole-3-carboxaldehyde, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O/c26-18-11-9-16(10-12-18)24-13-21(20-6-2-4-8-23(20)29-24)25(31)30-28-15-17-14-27-22-7-3-1-5-19(17)22/h1-15,27H,(H,30,31)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRHVSEGOJXQB-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]quinoline-4-carbohydrazide

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